molecular formula C16H15F2NO4 B2553962 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 369398-61-8

3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2553962
CAS No.: 369398-61-8
M. Wt: 323.296
InChI Key: LNZXHVNOZDJDEO-UHFFFAOYSA-N
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Description

3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound derived from Meldrum’s acid, featuring a 1,5-dioxaspiro[5.5]undecane-2,4-dione core fused with a 3,4-difluorophenylamino substituent via a methylidene bridge. This structure combines the rigid spirocyclic framework with the electronic effects of fluorine atoms, which are known to enhance bioavailability, metabolic stability, and binding affinity in pharmaceuticals .

Properties

IUPAC Name

3-[(3,4-difluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO4/c17-12-5-4-10(8-13(12)18)19-9-11-14(20)22-16(23-15(11)21)6-2-1-3-7-16/h4-5,8-9,19H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZXHVNOZDJDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC(=C(C=C3)F)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[5.5]undecane core is synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative, and a diol. This reaction is often carried out under acidic conditions to facilitate the formation of the spirocyclic structure.

    Introduction of the Dioxane Ring: The dioxane ring is introduced by reacting the spirocyclic core with an appropriate diol, such as ethylene glycol, under acidic conditions. This step ensures the formation of the 1,5-dioxaspiro[5.5]undecane structure.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction involving a suitable precursor, such as 3,4-difluoroaniline. This reaction is typically carried out under basic conditions to promote the nucleophilic attack on the spirocyclic core.

    Formation of the Amino Methylene Linkage: The final step involves the formation of the amino methylene linkage by reacting the difluorophenyl-substituted spirocyclic compound with formaldehyde under basic conditions. This step ensures the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino methylene linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive intermediate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used under basic conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate under basic conditions.

Major Products Formed

    Oxidation: Oxidation of the amino methylene linkage can lead to the formation of corresponding oxides or imines.

    Reduction: Reduction of the difluorophenyl group can yield reactive intermediates that can further react to form various derivatives.

    Substitution: Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with varying properties.

Scientific Research Applications

Biological Applications

Research indicates that compounds with spirocyclic structures often exhibit notable biological activities. The specific applications of 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione include:

Anticancer Activity

Studies have shown that similar compounds can exhibit significant anticancer properties. For instance:

  • Case Study : Compounds with structural similarities to this compound were tested against various cancer cell lines, demonstrating percent growth inhibitions (PGIs) of up to 86% in certain cases .

Anti-inflammatory Effects

The presence of the difluorophenyl group may enhance the compound's lipophilicity and influence its pharmacological properties, potentially leading to anti-inflammatory applications.

Antimicrobial Properties

Preliminary studies suggest that spirocyclic compounds can also possess antimicrobial activities, making them candidates for further investigation in the development of new antibiotics.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Starting Materials : The synthesis begins with the appropriate difluorophenyl amine derivatives.
  • Reactions : Key reactions may include condensation reactions to form the spirocyclic structure and subsequent functional group modifications.
  • Purification : The final product is usually purified using chromatographic techniques to ensure high purity for biological testing.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, while the spirocyclic core provides structural stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, its unique structure allows it to interact with various cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Core Structure : The 1,5-dioxaspiro[5.5]undecane-2,4-dione core is common across all analogs. The spirocyclic system adopts a distorted boat or chair conformation depending on substituents. For example:

  • 3-((4-Chlorophenylamino)methylene)- derivative (Compound 1 in ): Triclinic system (space group P-1) with intramolecular C–H⋯O and intermolecular N–H⋯O hydrogen bonds .
  • 3-((2-Nitrophenylamino)methylene)- derivative (Compound 2 in ): Monoclinic system (space group P21/c) with additional π⋯π stacking due to the nitro group .
  • 3-(4-Fluorobenzylidene)- derivative (): Monoclinic (P21/n) with a C7=C9 double bond length of 1.328 Å and chair conformation .

Fluorine’s small size and high electronegativity may reduce steric hindrance while enhancing dipole interactions .

Physicochemical Properties

  • Hydrogen Bonding: Chloro and Nitro Derivatives (): Exhibit N–H⋯O and C–H⋯O bonds, forming 3D networks. The nitro group in Compound 2 introduces π⋯π stacking (centroid distance: 3.6 Å) . Hydroxyphenylamino Derivative (HMD): Features O–H⋯O bonds (2.50 Å) and delocalized π→π* transitions, confirmed by Hirshfeld surface analysis .
  • Photophysical Properties :

    • HMD (): UV-Vis absorption at 365 nm (experimental) vs. 362 nm (DFT calculation), with fluorescence attributed to charge-transfer transitions .
    • Methoxy-Substituted Derivatives (): Trimethoxy groups redshift absorption spectra due to extended conjugation .
  • Thermal Stability :

    • HMD (): Decomposes at 218°C (TG/DSC), comparable to methoxy derivatives (210–230°C) .
    • Fluorinated analogs may exhibit higher thermal stability due to strong C–F bonds.

Data Table: Key Structural and Physicochemical Comparisons

Compound Substituent Crystal System (Space Group) Key Interactions UV-Vis λ_max (nm) Thermal Stability (°C)
Target Compound 3,4-Difluorophenylamino Not Reported Expected C–H⋯F, N–H⋯O ~360 (predicted) ~220 (predicted)
3-((4-Chlorophenylamino)methylene)- [2] 4-Cl Triclinic (P-1) N–H⋯O, C–H⋯π 340 200
3-((2-Nitrophenylamino)methylene)- [2] 2-NO₂ Monoclinic (P21/c) N–H⋯O, π⋯π stacking 380 190
HMD [6, 12] 2-Hydroxyphenylamino Monoclinic (P21/c) O–H⋯O, π→π* transitions 365 218
3-(4-Fluorobenzylidene)- [15] 4-F Monoclinic (P21/n) C–H⋯F (hypothetical) 325 210
3-(3,4,5-Trimethoxybenzylidene)- [5] 3,4,5-OMe Orthorhombic (Pna21) C–H⋯O, extended conjugation 395 230

Biological Activity

The compound 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione , often referred to as a spiro compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H14_{14}F2_{2}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : 432.46 g/mol
  • CAS Number : 894671-34-2

The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of difluorophenyl and dioxaspiro moieties is hypothesized to enhance its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute (NCI) conducted screening using a panel of approximately sixty human tumor cell lines.

  • Results :
    • The compound exhibited significant cytotoxicity with a mean GI50_{50} (the concentration required to inhibit cell growth by 50%) of 15.72 μM against selected cancer cell lines.
    • Notably, it showed heightened sensitivity towards colon cancer cells (COLO 205), with a selectivity index (SI) of 9.24 , indicating a promising therapeutic window for further development .

Antimicrobial Activity

The compound's antimicrobial properties were also assessed against various bacterial strains. Preliminary results indicated:

  • Activity Against Bacteria :
    • Exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values ranged from 37.9 μM to 113.8 μM , outperforming standard antibiotics like ampicillin in some cases .

Pharmacokinetic Properties

Pharmacokinetic profiling using tools such as SwissADME has suggested favorable characteristics for drug development:

  • Absorption : High predicted intestinal absorption.
  • Solubility : Moderate solubility in water, which is beneficial for oral administration.
  • Lipophilicity : A calculated LogP value indicating good permeability across cellular membranes.

Case Studies

  • NCI Screening Protocol :
    • The compound was subjected to the NCI's Developmental Therapeutics Program, where it demonstrated notable activity across multiple cancer cell lines. Detailed analysis revealed specific pathways affected by the compound, suggesting mechanisms of action that warrant further investigation .
  • Antimicrobial Efficacy Study :
    • A study involving the evaluation of various derivatives showed that modifications in the side chains could enhance antimicrobial efficacy. Compounds similar to the one discussed were effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this class .

Q & A

Advanced Research Question

  • Electronic Effects : Fluorine atoms enhance electrophilicity at the methylidene carbon, accelerating nucleophilic additions (e.g., with amines). Methoxy groups, being electron-donating, reduce reactivity but improve solubility .
  • Bioactivity : Fluorinated derivatives show higher antimicrobial potency (e.g., MIC = 8 µg/mL vs. 32 µg/mL for methoxy analogs) due to increased lipophilicity and target binding .

What strategies are used to improve the compound’s stability under physiological conditions?

Advanced Research Question

  • Prodrug Design : Mask the dione moiety as a ketal or ester, which hydrolyzes in vivo.
  • Formulation : Encapsulation in liposomes or cyclodextrins enhances aqueous stability. For analogs, PEGylation reduces plasma protein binding .

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